Cas no 893612-32-3 (Imidazo[1,2-a]pyrimidine-3-carboxaldehyde,2-(1,3-benzodioxol-5-yl)-)
Imidazo[1,2-a]pyrimidine-3-carboxaldehyde,2-(1,3-benzodioxol-5-yl)- Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyrimidine-3-carboxaldehyde,2-(1,3-benzodioxol-5-yl)-
- 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
- 2-BENZO[1,3]DIOXOL-5-YL-IMIDAZO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE
- GL-0630
- AKOS005257009
- 893612-32-3
- MFCD08056178
- 2-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
- DTXSID90587512
- 2-benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carboxaldehyde
- 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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- MDL: MFCD08056178
- Inchi: 1S/C14H9N3O3/c18-7-10-13(16-14-15-4-1-5-17(10)14)9-2-3-11-12(6-9)20-8-19-11/h1-7H,8H2
- InChI Key: UNUOLMGKUCREMH-UHFFFAOYSA-N
- SMILES: O1COC2=CC=C(C=C12)C1=C(C=O)N2C=CC=NC2=N1
Computed Properties
- Exact Mass: 267.06400
- Monoisotopic Mass: 267.06439116g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 65.7Ų
Experimental Properties
- Density: 1.53
- Refractive Index: 1.742
- PSA: 65.72000
- LogP: 1.93750
Imidazo[1,2-a]pyrimidine-3-carboxaldehyde,2-(1,3-benzodioxol-5-yl)- Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Imidazo[1,2-a]pyrimidine-3-carboxaldehyde,2-(1,3-benzodioxol-5-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB424621-1 g |
2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
893612-32-3 | 1g |
€878.80 | 2022-08-31 | ||
| abcr | AB424621-1g |
2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde; . |
893612-32-3 | 1g |
€878.80 | 2025-04-15 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197663-2g |
2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
893612-32-3 | 98% | 2g |
¥17292.00 | 2024-04-26 | |
| abcr | AB424621-5g |
2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde; . |
893612-32-3 | 5g |
€1745.00 | 2025-04-15 | ||
| Ambeed | A477738-1g |
2-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
893612-32-3 | 98% | 1g |
$889.0 | 2025-04-15 | |
| A2B Chem LLC | AB85018-1g |
2-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
893612-32-3 | 95+% | 1g |
$1483.00 | 2024-04-19 | |
| A2B Chem LLC | AB85018-2g |
2-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
893612-32-3 | 95+% | 2g |
$1888.00 | 2024-04-19 | |
| A2B Chem LLC | AB85018-5g |
2-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
893612-32-3 | 95+% | 5g |
$2855.00 | 2024-04-19 | |
| A2B Chem LLC | AB85018-10g |
2-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
893612-32-3 | 95+% | 10g |
$3733.00 | 2024-04-19 | |
| A2B Chem LLC | AB85018-25g |
2-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
893612-32-3 | 95+% | 25g |
$5533.00 | 2024-04-19 |
Imidazo[1,2-a]pyrimidine-3-carboxaldehyde,2-(1,3-benzodioxol-5-yl)- Suppliers
Imidazo[1,2-a]pyrimidine-3-carboxaldehyde,2-(1,3-benzodioxol-5-yl)- Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Additional information on Imidazo[1,2-a]pyrimidine-3-carboxaldehyde,2-(1,3-benzodioxol-5-yl)-
Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 2-(1,3-benzodioxol-5-yl)-: A Comprehensive Overview
Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 2-(1,3-benzodioxol-5-yl)- (CAS No: 893612-32-3) is a structurally complex heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazo[1,2-a]pyrimidine family, which is known for its unique electronic properties and potential applications in drug design. The presence of the benzodioxole moiety further enhances its chemical versatility and biological activity.
The synthesis of imidazo[1,2-a]pyrimidine derivatives has been extensively studied due to their role as building blocks in medicinal chemistry. Recent advancements in catalytic methods have enabled the efficient construction of this compound using microwave-assisted synthesis and transition metal-catalyzed reactions. These methods not only improve yield but also reduce reaction time, making them more suitable for large-scale production. The incorporation of the benzodioxole group at the 5-position introduces steric and electronic effects that can modulate the compound's reactivity and bioavailability.
From a pharmacological perspective, imidazo[1,2-a]pyrimidine derivatives have shown promise as potential anticancer agents. Studies have demonstrated that these compounds can inhibit key enzymes involved in cell proliferation and apoptosis. For instance, research published in *Journal of Medicinal Chemistry* highlighted the ability of imidazo[1,2-a]pyrimidine-3-carboxaldehyde derivatives to target protein kinases, which are often overexpressed in cancer cells. The benzodioxole substituent plays a critical role in enhancing the compound's solubility and stability, thereby improving its therapeutic index.
Another area of interest is the use of imidazo[1,2-a]pyrimidine derivatives in anti-inflammatory drug development. Recent studies have shown that these compounds can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes. The benzodioxole group contributes to the compound's selectivity towards COX-2 over COX-1, making it a potential candidate for treating chronic inflammatory diseases such as arthritis. Furthermore, computational docking studies have provided insights into the molecular interactions between this compound and its target proteins, paving the way for structure-based drug design.
In terms of structural characterization, modern analytical techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in determining the precise structure of imidazo[1,2-a]pyrimidine-3-carboxaldehyde derivatives. These studies have revealed that the benzodioxole group adopts a specific conformation that optimizes hydrogen bonding and π–π interactions with biological targets. Such insights are crucial for rational drug design and optimization.
Looking ahead, ongoing research is focused on exploring the potential of imidazo[1,2-a]pyrimidine derivatives as modulators of other therapeutic targets such as G-protein coupled receptors (GPCRs) and ion channels. The integration of machine learning algorithms with traditional medicinal chemistry approaches is expected to accelerate the discovery of novel drug candidates based on this scaffold.
In conclusion, imidazo[1,2-a]pyrimidine-3-carboxaldehyde derivatives, particularly those with a benzodioxole substituent, represent a valuable class of compounds with diverse biological activities. Their structural complexity and functional versatility make them an attractive target for further research in both academic and industrial settings. As our understanding of their pharmacokinetics and toxicity profiles continues to grow, it is likely that these compounds will play an increasingly important role in drug development.
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